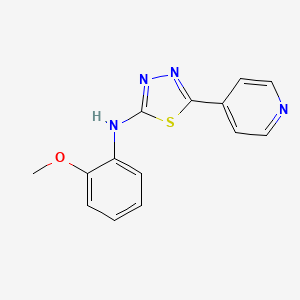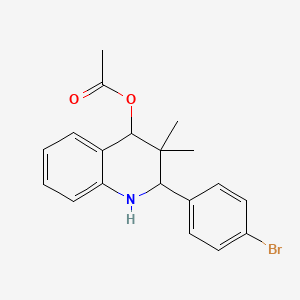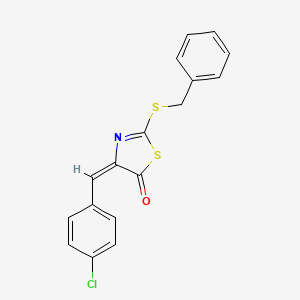
2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethyl furan-2-carboxylate is an organic compound that features a piperidine ring substituted with four methyl groups and an ethyl ester of furan-2-carboxylic acid. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethyl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with 2-(2,2,6,6-tetramethylpiperidin-4-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethyl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride
Properties
Molecular Formula |
C16H25NO3 |
|---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl furan-2-carboxylate |
InChI |
InChI=1S/C16H25NO3/c1-15(2)10-12(11-16(3,4)17-15)7-9-20-14(18)13-6-5-8-19-13/h5-6,8,12,17H,7,9-11H2,1-4H3 |
InChI Key |
RJDJLSKCVJHCKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)CCOC(=O)C2=CC=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione](/img/structure/B11075762.png)
![Bis[2-(diisopropylamino)ethyl] 2,6-dimethylfuro[2,3-F][1]benzofuran-3,7-dicarboxylate](/img/structure/B11075766.png)
![(2E)-N-hydroxy-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-imine](/img/structure/B11075769.png)



![[4-({[2-Methoxy-5-(propan-2-yl)phenyl]sulfonyl}amino)phenoxy]acetic acid](/img/structure/B11075789.png)
![3-benzyl-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11075798.png)
![methyl 4-[({[(1R)-octahydro-2H-quinolizin-1-ylmethoxy]carbonyl}sulfamoyl)oxy]benzoate](/img/structure/B11075826.png)
![2-[Furan-2-yl(2-methoxyphenyl)methyl]-3-oxopentanenitrile](/img/structure/B11075831.png)
![4-[(5-Iodothiophen-2-yl)sulfonyl]morpholine](/img/structure/B11075836.png)

![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11075849.png)
![Phenol, 2,6-dimethyl-4-[[5-(4-pyridinyl)-1H-1,2,3,4-tetrazol-1-yl]methyl]-](/img/structure/B11075856.png)
